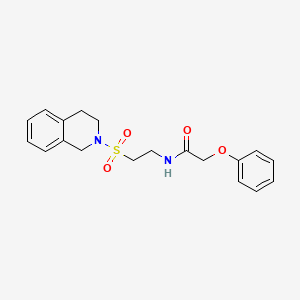
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide” is a complex organic molecule. It contains a 3,4-dihydroisoquinoline moiety, which is a type of heterocyclic compound. This moiety is often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific functional groups. The 3,4-dihydroisoquinoline moiety can undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. For example, the presence of the sulfonyl group could influence its solubility and reactivity .科学的研究の応用
Synthesis and Heterocyclization
One application area for derivatives similar to the specified compound involves synthetic pathways to create biologically active molecules. For example, Dyachenko and Vovk (2013) demonstrated the use of cyanoselenoacetamide, a related compound, in synthesizing propane-bis(thioamide), which facilitates the production of thiazoles and tetrahydroisoquinolines. This process illustrates the compound's role in heterocyclization, which is essential for creating diverse pharmacologically active agents (Dyachenko & Vovk, 2013).
Anticancer Properties
In the realm of medicinal chemistry, some derivatives of tetrahydroisoquinoline, which share structural similarities with the specified compound, have been identified as potential anticancer agents. Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines to explore their cytotoxicity against breast cancer cell lines, showcasing the potential of such compounds in cancer research (Redda, Gangapuram, & Ardley, 2010).
Antimicrobial and Antifungal Activities
Another significant application is in the development of antimicrobial and antifungal agents. Fadda, El-Mekawy, and AbdelAal (2016) synthesized new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, which were evaluated for their antimicrobial and antifungal activities. This research underscores the compound's relevance in designing new antimicrobial substances, which is crucial in addressing the growing concern over antibiotic resistance (Fadda, El-Mekawy, & AbdelAal, 2016).
Molecular Structure and Property Analysis
Studying the molecular structure and properties of compounds like N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide can also provide insights into their potential applications. For instance, Akkurt et al. (2008) investigated the crystal structure of a related compound, providing valuable information on its stability and interactions, which is vital for drug design and development (Akkurt, Yıldırım, Bogdanov, Kandinska, & Büyükgüngör, 2008).
Enabling Diverse Chemical Reactions
The compound and its derivatives are instrumental in enabling a wide range of chemical reactions. Yang et al. (2017) described using N-sulfonyl-4-(2-(ethynyl)aryl)-1,2,3-triazoles, similar in function, in silver-catalyzed transformations to produce various functionalized isoquinolines. This research highlights the compound's utility in complex chemical syntheses, showcasing its versatility in creating molecules with potential therapeutic applications (Yang, Yu, Ouyang, & Li, 2017).
作用機序
Target of Action
The primary target of this compound is the Aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The inhibition of AKR1C3 by the compound affects the metabolism of certain substrates, such as a known dinitrobenzamide . This could potentially disrupt the normal functioning of the AKR1C3 enzyme, leading to downstream effects that could be beneficial in the treatment of certain cancers.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism of certain substrates . This could lead to a decrease in the activity of the AKR1C3 enzyme, which could potentially have therapeutic effects in the treatment of certain cancers.
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-19(15-25-18-8-2-1-3-9-18)20-11-13-26(23,24)21-12-10-16-6-4-5-7-17(16)14-21/h1-9H,10-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJVRJVGJRUBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2476249.png)
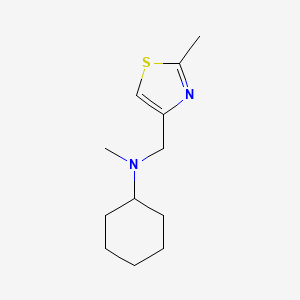

![N-(3-chloro-4-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2476253.png)


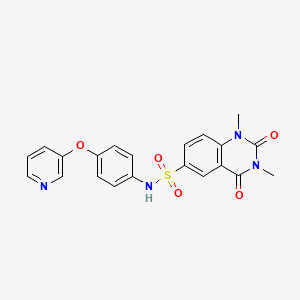
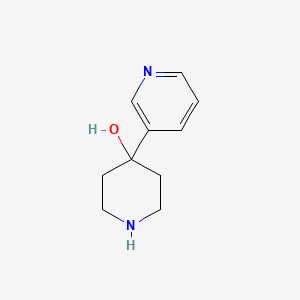
![1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-benzylpiperazine hydrochloride](/img/structure/B2476261.png)

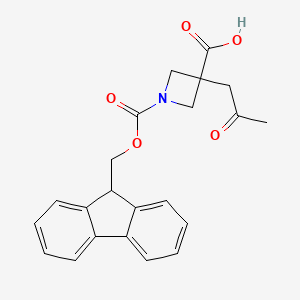
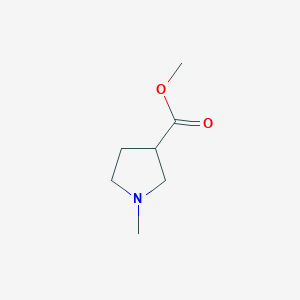
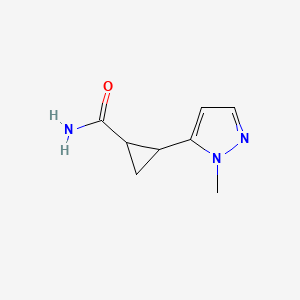
![4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate](/img/structure/B2476271.png)